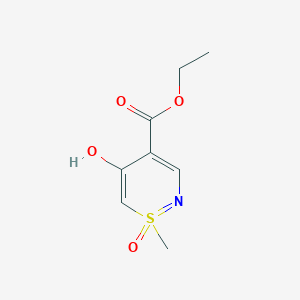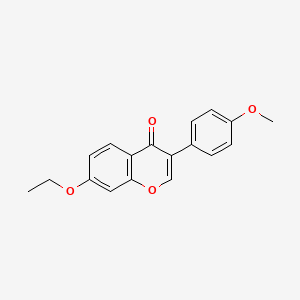
7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromen-4-one derivatives has been explored in various studies. For instance, novel compounds with a 7-methoxy-3-substituted phenyl-2H-chromen-2-one structure were synthesized through reductive amination involving sodium cyanoborohydride in methanol . Another study reported the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one via a four-step process including oxidation, hydrolysis, acylation, and cyclization . Additionally, a new approach for synthesizing 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, involving multicomponent condensation .
Molecular Structure Analysis
The molecular structures of chromen-4-one derivatives have been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectroscopy were used to characterize the structures of synthesized compounds . Crystallographic studies have revealed that these compounds can crystallize in different space groups, with some showing polymorphism . The crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined, highlighting the p-p stacking of aromatic residues .
Chemical Reactions Analysis
The chemical reactivity of chromen-4-one derivatives has been explored in the context of their biological activities. For example, the antimicrobial activity of synthesized compounds was evaluated and found to exhibit significant antibacterial and antifungal properties . The anti-angiogenetic activity of a synthesized 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one was also assessed, showing potent inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are closely related to their molecular structures. The crystal structure analysis provides insights into the conformation and orientation of various substituents, which can influence the compound's physical properties, such as solubility and melting point . The presence of functional groups like methoxy and hydroxy groups can affect the chemical properties, including reactivity and the potential for hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Effects
The compound has been identified in studies related to its isolation from natural sources, such as Belamcanda chinensis , known for antimicrobial and anti-inflammatory properties. The structure of these compounds, including 7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, allows for inter- and intramolecular hydrogen bonding, which could be pivotal in their bioactivity. This feature suggests a potential application in developing treatments or supplements with antimicrobial and anti-inflammatory effects (Liu, Ma, Gao, & Wu, 2008).
Phototransformation and Photoproduct Applications
Phototransformation studies of similar compounds have shown the ability to produce photoproducts with unique chemical structures through regioselective photocyclisation. This process results in compounds with potential applications in the development of new materials or chemicals with specific light-responsive properties. The observed dealkoxylation during irradiation suggests a pathway for modifying the compound's structure and functionality through light exposure, indicating a potential for use in photochemical applications and the synthesis of complex organic molecules (Khanna, Dalal, Kumar, & Kamboj, 2015).
Antimicrobial Activity and Molecular Docking
Synthesis studies have extended into derivatives of 7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, showcasing significant antibacterial and antifungal activities. Molecular docking analyses with crystal structures of oxidoreductase proteins suggest that these compounds can interact with biological targets, hinting at their potential therapeutic applications. This research direction underscores the possibility of using such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Environmental Sensitivity and Fluorescence Applications
The compound exhibits unique fluorescence properties that are highly sensitive to the solvent environment. This characteristic makes it a candidate for developing new fluorogenic sensors, which could be valuable in analytical chemistry, environmental monitoring, and biomedical imaging. The strong fluorescence in protic solvents, compared to almost non-fluorescent behavior in aprotic solvents, suggests its utility in designing environment-sensitive probes for detecting specific chemical or biological conditions (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Eigenschaften
IUPAC Name |
7-ethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-14-8-9-15-17(10-14)22-11-16(18(15)19)12-4-6-13(20-2)7-5-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJVDCZTCJXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

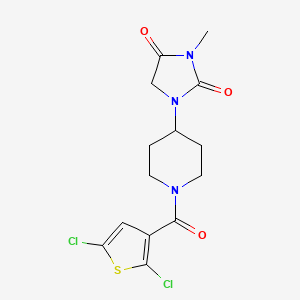

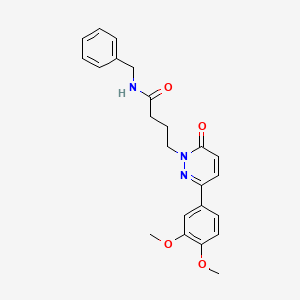
![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)
![2-(2-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2550966.png)

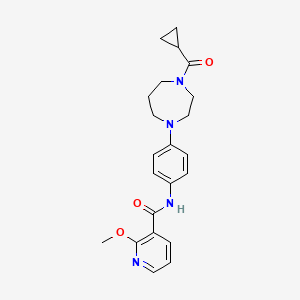
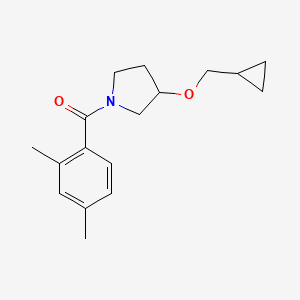
![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)
![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)
